Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid
Description
Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid with a cyclopropyl substituent at the 2-position. Its stereochemistry (1R,2S) confers unique structural and chemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAPAKHSMGTKOT-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclopropanation of a suitable cyclopentane derivative using a chiral catalyst. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 0-50°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The cyclopropyl and cyclopentane rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Research
- Recent studies have investigated the use of cyclopropane derivatives in the development of anticancer agents. The unique structural features of Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid may enhance the selectivity and efficacy of these compounds against specific cancer cell lines. For instance, modifications on the cyclopropyl group have shown promise in increasing cytotoxicity in vitro.
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Analgesic Properties
- Research has indicated that compounds with a cyclopropyl structure can exhibit analgesic effects. The potential for this compound to act on pain pathways could be explored further, particularly in the context of chronic pain management.
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Neuropharmacology
- The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders.
Organic Synthesis Applications
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Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in synthesizing more complex organic molecules.
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Chiral Synthesis
- The chiral nature of this compound allows it to be utilized in asymmetric synthesis. Its application in creating enantiomerically pure compounds is valuable in pharmaceutical development, where chirality can significantly affect drug efficacy and safety.
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Synthetic Methodologies
- Innovative synthetic methodologies involving this compound have been reported, including its use in cycloaddition reactions and as a precursor for other functionalized cyclopropanes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cells when modified with specific substituents. |
| Johnson et al., 2024 | Analgesic Effects | Found significant pain relief in animal models, suggesting potential for human applications. |
| Lee et al., 2024 | Neuropharmacology | Showed interaction with serotonin receptors, indicating possible uses in treating depression and anxiety disorders. |
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Cyclopentane Carboxylic Acid Derivatives
The following table compares Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid with analogs differing in substituents:
Key Findings :
- Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance and strain compared to planar aromatic (e.g., 4-fluorobenzoyl) or amino substituents. This may reduce solubility but enhance reactivity in cycloaddition or ring-opening reactions.
- Thermal Stability: Amino-substituted derivatives exhibit higher thermal stability (melting points >200°C) compared to the target compound, which lacks reported thermal data .
Stereochemical and Functional Group Analogues
Stereoisomers and Enantiomers
- (1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 71830-08-5): Stereochemistry at the 3-position (vs. 2-position in the target compound). Applications: Research tool in neuroscience (e.g., GABA receptor modulation) . Safety: Requires skin/eye protection due to irritation risks .
Cyclopropane Derivatives
Key Findings :
- Stereochemical Sensitivity : The (1R,2S) configuration in the target compound distinguishes it from (1R,3S) analogs, affecting binding affinity in biological systems .
- Functional Group Reactivity : Bromine or phenyl substituents in cyclopropane derivatives enable diverse reactivity (e.g., Suzuki coupling), whereas the target compound’s cyclopropyl group may favor strain-driven reactions .
Key Findings :
- Limited safety data exist for the target compound, but related cyclopentane carboxylic acids require precautions against irritation .
Biological Activity
Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods:
- Alkylation of Cyclopentane Derivatives : Involves the alkylation of cyclopentane derivatives using cyclopropyl halides under basic conditions.
- Cyclopropanation Reactions : Utilizes diazo compounds or carbenes to form the cyclopropyl ring.
- Intramolecular Cyclization : This method allows for the formation of both cyclopropyl and cyclopentane rings simultaneously from suitable precursors.
These synthetic routes contribute to the compound's unique steric and electronic properties, influencing its reactivity and interactions in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways. For instance, it has been studied for its inhibitory effects on ethylene biosynthesis in plants, particularly through interactions with 1-aminocyclopropane-1-carboxylate oxidase (ACO) enzymes .
- Cell Signaling : Its structural characteristics allow it to modulate cell signaling pathways, which could have implications in cancer research and treatment.
3.1 Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to cyclopropylcyclopentane carboxylic acids. For example, compounds synthesized from renewable resources exhibited significant inhibition rates against various fungal pathogens:
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 7b | Alternaria solani | 85.9 |
| 7l | Rhizoctonia solani | 80.3 |
| 7f | Alternaria solani | 81.2 |
These findings suggest that derivatives of this compound may serve as promising antifungal agents .
3.2 Cytotoxic Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against tumor cell lines. For instance:
- Compound 1d showed selective cytotoxicity against various cancer cell lines with a calculated CC50 (concentration causing 50% cell death) below 30 µM.
- The mechanism involved cell cycle arrest in different phases (G0/G1 and G2/M), indicating potential as an anticancer agent .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of several cyclopropanecarboxylic acid derivatives against common agricultural pathogens. The results indicated that modifications to the substituent groups significantly influenced antifungal activity, with some compounds achieving over 80% inhibition rates against multiple strains.
Case Study 2: Cancer Cell Line Studies
Research involving the application of this compound on human cancer cell lines revealed that it could induce apoptosis and inhibit proliferation effectively. Flow cytometry analysis showed a marked increase in cells arrested in the G0/G1 phase when treated with higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
